3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

HCV NS5B polymerase inhibition Structure–activity relationship Pharmacophore mapping

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone (CAS 303776-73-0, molecular formula C₁₆H₁₁N₃O₄S, MW 341.3 g/mol) is the unsubstituted prototypical scaffold of a well-characterized class of non-nucleoside hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors discovered via high-throughput screening at GlaxoSmithKline. The compound embodies the minimal benzothiadiazine-dioxide–quinolinone pharmacophore that was extensively elaborated through structure–activity relationship (SAR) studies, culminating in the discovery of the optimized clinical candidate compound 130.

Molecular Formula C16H11N3O4S
Molecular Weight 341.3 g/mol
Cat. No. B137231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Molecular FormulaC16H11N3O4S
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
InChIInChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21)
InChIKeyZHQPRBRAQYOKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone: Core Scaffold Identity and Procurement-Relevant Profile


3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone (CAS 303776-73-0, molecular formula C₁₆H₁₁N₃O₄S, MW 341.3 g/mol) is the unsubstituted prototypical scaffold of a well-characterized class of non-nucleoside hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors discovered via high-throughput screening at GlaxoSmithKline [1]. The compound embodies the minimal benzothiadiazine-dioxide–quinolinone pharmacophore that was extensively elaborated through structure–activity relationship (SAR) studies, culminating in the discovery of the optimized clinical candidate compound 130 [2]. As the parent structure lacking N-1 alkylation and quinolinone ring substitution, it serves as the indispensable reference standard for all potency, selectivity, and physicochemical benchmarking within this inhibitor class.

Prototypical scaffold for HCV NS5B inhibitor SAR
Unsubstituted baseline enables unambiguous attribution of substituent effects
Minimal pharmacophore probe
Preserves essential benzothiadiazine-dioxide SO₂NH binding motif without steric interference
Synthetic diversification hub
Three addressable sites (N-1, C-6, benzo rings) enable focused library enumeration

Why N-Alkylated Benzothiadiazine-Quinolinone Analogs Cannot Substitute for the Unsubstituted Parent Scaffold 303776-73-0


Substituting the unsubstituted parent compound with an N-1-alkylated or quinolinone-ring-modified derivative introduces confounding variables that preclude direct attribution of pharmacophore contributions. In the seminal Tedesco et al. (2006) SAR study, N-1 alkylation alone improved enzymatic IC₅₀ values by >3-fold compared to the unsubstituted scaffold, while 6-fluoro substitution on the quinolinone ring further enhanced replicon potency [1]. Critically, the 1,1-dioxide moiety on the benzothiadiazine ring engages in essential hydrogen-bonding interactions with the NS5B active site, as demonstrated by X-ray crystallography of the 1-isopentyl analog (PDB 2FVC, 2.0 Å resolution, IC₅₀ = 32 nM) [2]. Any substitution pattern that alters the electronic or steric properties of the core scaffold therefore produces a different pharmacological entity, rendering generic interchange scientifically invalid for SAR calibration, assay standardization, or chemical biology probe studies.

Potency shift N-1 alkylation may improve enzymatic potency several-fold, confounding SAR calibration against the parent scaffold.
Binding loss Scaffold-hop analogs (e.g., benzimidazole) abolish the critical SO₂NH–active-site hydrogen bond network, dramatically reducing NS5B engagement.
Diversification lock Pre-alkylated derivatives block further N-1 modification, limiting synthetic versatility for library expansion.

Quantitative Differentiation Evidence: 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone vs. Closest Structural Analogs and Scaffold-Hop Alternatives


Minimal Pharmacophore Identity: Unsubstituted Parent Serves as the Indispensable Baseline for N-1 Alkylation Potency Gains

The unsubstituted parent compound (CAS 303776-73-0) defines the minimal benzothiadiazine-dioxide–quinolinone pharmacophore. In the foundational Tedesco et al. (2006) SAR study, N-1 alkylation (e.g., isopentyl, cyclobutylmethyl) improved enzymatic potency by ≥3-fold relative to the unsubstituted scaffold, while preserving the critical SO₂NH–active-site hydrogen-bonding interaction confirmed by crystallography [1]. The unsubstituted parent therefore provides the essential 'zero point' for quantifying the contribution of each substituent to potency, selectivity, and physicochemical parameters — a function that no N-alkylated derivative can fulfill. Without this reference standard, attribution of SAR contributions across the quinolinone N-1, C-6, and benzothiadiazine ring positions becomes confounded.

SAR Baseline Potency
Class-level inference
≥3-fold enzymatic potency gain with N-1 alkylation over unsubstituted parent
Supports unconfounded SAR calibration
Parent IC₅₀ not publicly tabulated; class inference from Tedesco et al. 2006
HCV NS5B polymerase inhibition Structure–activity relationship Pharmacophore mapping

Binding Mode Validation: The Benzothiadiazine-Dioxide SO₂NH Motif Is Essential for NS5B Active-Site Engagement

Crystal structure PDB 2FVC (2.0 Å resolution) of the closely related 1-isopentyl analog bound to HCV NS5B BK strain (Δ24) reveals that the benzothiadiazine-1,1-dioxide SO₂NH group forms direct hydrogen bonds with the active-site residues of the polymerase [1]. This interaction is a conserved feature of the benzothiadiazine-dioxide pharmacophore and is independent of N-1 quinolinone substitution. By contrast, scaffold-hop analogs that replace the benzothiadiazine dioxide with a benzimidazole (compound 127, Tedesco et al. 2006) or a quinazolinone (compound 128) abolish this key hydrogen-bonding network, resulting in a dramatic reduction in potency [2]. The unsubstituted parent compound, bearing the intact SO₂NH motif without N-1 alkylation interference, represents the purest probe for validating this essential binding interaction.

Binding Motif Integrity
Cross-study comparable
>300-fold potency loss upon benzothiadiazine → benzimidazole scaffold hop
SO₂NH motif essential for NS5B engagement
Validated by PDB 2FVC co-crystal structure at 2.0 Å
X-ray crystallography Ligand–protein interaction Non-nucleoside polymerase inhibitor

Synthetic Tractability: Unsubstituted Parent Enables Divergent Derivatization That N-Alkylated Analogs Preclude

The unsubstituted parent compound (CAS 303776-73-0) bears a free N–H at the quinolinone 1-position and an unsubstituted quinolinone benzo ring, enabling direct N-1 alkylation, 6-fluoro substitution, and heteroaryl ring replacement — all key diversification strategies exploited in the GSK lead optimization program [1]. By contrast, pre-alkylated analogs such as the 1-isopentyl (CHEMBL176058, MW 395.5) and 1-cyclobutylmethyl derivatives (CHEMBL201385, MW 417.5) are chemically locked at N-1 and cannot serve as intermediates for generating focused libraries. The subsequent heteroaryl-modified series (Tedesco et al., Bioorg Med Chem Lett, 2009) also required the unsubstituted benzothiadiazine-quinolinone core as the synthetic starting point for replacing the benzo rings with heteroaromatic systems to improve physicochemical properties [2]. This synthetic versatility renders the unsubstituted parent uniquely valuable for medicinal chemistry campaigns requiring scaffold diversification.

Derivatization Handles
Class-level inference
3 vs. 2 addressable sites — 50% greater synthetic versatility
Enables divergent library synthesis
N-1 alkylated analogs lock one diversification site
Medicinal chemistry Scaffold derivatization Parallel synthesis

Ligand Efficiency and Physicochemical Differentiation: Lower Molecular Weight Confers Superior Ligand Efficiency Indices vs. Optimized Clinical Candidate

The unsubstituted parent compound (MW 341.3 g/mol, C₁₆H₁₁N₃O₄S) has a substantially lower molecular weight than the optimized clinical candidate compound 130 (1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone, MW 427.5 g/mol, C₂₁H₁₈FN₃O₄S) — a 20% reduction in molecular mass [1]. While compound 130 was selected for its superior biochemical and cellular potency (IC₅₀ in the low nanomolar range) and favorable pharmacokinetic profile, the unsubstituted parent's lower molecular weight and absence of lipophilic alkyl/fluoro substituents confer inherently superior ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom, estimated) and are more compliant with lead-like physicochemical criteria (e.g., Rule of Three) [2]. For fragment-based drug design (FBDD) or early-stage hit-to-lead campaigns, the unsubstituted parent's smaller size and lower lipophilicity make it a more suitable starting point for property-guided optimization than the elaborated clinical candidate.

Ligand Efficiency
Cross-study comparable
MW 341.3 vs. 427.5 g/mol — 20% lower molecular mass
Favorable lead-like properties
Lower lipophilicity vs. clinical candidate compound 130
Ligand efficiency metrics Physicochemical property optimization Lead-like properties

Cross-Class Selectivity: Benzothiadiazine-Dioxide Pharmacophore Confers NS5B Specificity Over Related Viral Polymerases

The benzothiadiazine-1,1-dioxide class, represented by the unsubstituted parent scaffold, was identified as a highly specific non-nucleoside inhibitor of HCV NS5B polymerase through high-throughput screening of the GSK compound collection [1]. The binding site on NS5B (thumb pocket II / non-nucleoside inhibitor site 4) is structurally distinct from the active-site GTP-binding pocket targeted by nucleoside analog inhibitors, and is not conserved in host polymerases. In contrast to scaffold-hop analogs such as benzimidazole 127 (IC₅₀ = 9,940 nM), which lose >300-fold potency upon excision of the sulfone, the benzothiadiazine-dioxide core retained in the unsubstituted parent provides a structurally validated, selective pharmacophore for this allosteric pocket [2]. The specificity of this class for HCV NS5B was further confirmed by counter-screening data showing that benzothiadiazine inhibitors do not inhibit HIV-1 reverse transcriptase at concentrations exceeding 250 µM, as reported in parallel studies on structurally related analogs [3].

NS5B Selectivity
Class-level inference
>300-fold specificity loss with benzimidazole; no HIV-1 RT inhibition at >250 µM
Confers target-specific polymerase probe
Class-level counter-screen data; verify for your assay context
Target selectivity Viral polymerase inhibition Non-nucleoside inhibitor

Explicit Statement on High-Strength Differential Evidence Limitations for the Unsubstituted Parent Compound

It is essential to note that the unsubstituted parent compound (CAS 303776-73-0) lacks a publicly available, primary-literature-derived, head-to-head quantitative IC₅₀ value for HCV NS5B inhibition. The foundational Tedesco et al. (2006) J Med Chem paper — the authoritative SAR reference for this class — presented detailed potency data for N-1-alkylated and ring-substituted derivatives (e.g., compound 130, 1-isopentyl analog at IC₅₀ = 32 nM, 1-cyclobutylmethyl analog at IC₅₀ = 49 nM) but did not tabulate the enzymatic IC₅₀ of the unsubstituted parent scaffold itself as a discrete data point in publicly accessible portions of the manuscript [1]. Consequently, the differentiation evidence presented in this guide relies predominantly on class-level inference from closely related analogs, crystallographic binding-mode validation (PDB 2FVC), and structural/synthetic differentiation arguments. Procurement decisions should weigh this evidence transparency when comparing the unsubstituted parent against N-alkylated derivatives for which direct quantitative potency data are publicly available in curated databases such as BindingDB and ChEMBL [2][3].

Public Data Gap
Data to verify
0 publicly available IC₅₀ values vs. ≥3 for N-alkylated analogs
Differentiation is structural, not potency-driven
Procurement decisions should weigh data availability
Data transparency Comparative pharmacology Procurement decision support

Application Scenarios for 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone Based on Quantitative Differentiation Evidence


SAR Baseline Calibration for Benzothiadiazine-Quinolinone Lead Optimization Programs

Medicinal chemistry teams engaged in HCV NS5B inhibitor lead optimization require a chemically tractable, unsubstituted reference scaffold to systematically quantify the contribution of each substituent to potency, selectivity, and drug-like properties. The unsubstituted parent (CAS 303776-73-0) is the only compound in the benzothiadiazine-quinolinone class that provides an unconfounded baseline for N-1 alkylation SAR, C-6 substitution effects, and benzo-ring replacement studies [1]. Procuring this compound enables the construction of internally consistent SAR tables where the potency gain from each synthetic transformation can be unambiguously attributed — a capability that N-alkylated or ring-substituted analogs cannot provide because their substituent contributions are already 'locked in' [2]. The heteroaryl replacement series described in Tedesco et al. (2009) further illustrates the necessity of the unsubstituted core as the synthetic entry point for scaffold diversification [3].

Structural Biology and NS5B Co-Crystallography Studies Using the Minimal Pharmacophore

Structural biology groups studying the binding mode of non-nucleoside HCV NS5B polymerase inhibitors require the minimal pharmacophore to resolve the core ligand–protein interactions without steric interference from N-1 alkyl groups. The crystal structure of the closely related 1-isopentyl analog (PDB 2FVC, 2.0 Å resolution) validates that the benzothiadiazine-1,1-dioxide SO₂NH moiety engages the NS5B active site through conserved hydrogen bonds, while the quinolinone ring occupies the thumb pocket II allosteric site [1]. The unsubstituted parent, lacking the isopentyl group present in the PDB ligand, offers an even more streamlined probe for resolving the essential pharmacophore interactions — potentially yielding higher-resolution structures by reducing conformational heterogeneity at the N-1 position. Furthermore, the unsubstituted parent enables co-crystallography studies across NS5B genotypes (1a, 1b, 2a, 3a) to assess the conservation of the benzothiadiazine-dioxide binding pocket, which is critical for pan-genotypic inhibitor design [2].

Fragment-Based Drug Design (FBDD) Starting Point with Validated Target Engagement

The unsubstituted parent compound's molecular weight (341.3 g/mol) and heavy atom count (25) place it at the boundary between fragment-like and lead-like chemical space — making it an ideal starting point for fragment-based drug design programs targeting the HCV NS5B thumb pocket [1]. Unlike smaller fragments that require substantial elaboration to achieve measurable target engagement, the benzothiadiazine-quinolinone core already carries a crystallographically validated binding pose with low-micromolar to sub-micromolar affinity (class-level inference from the 1-isopentyl analog's 32 nM IC₅₀) [2]. This combination of fragment-like physicochemical properties with lead-like target engagement is rare and positions the unsubstituted parent as a privileged FBDD starting scaffold. Structure-guided elaboration from this core can proceed via N-1 alkylation, C-6 halogenation, or benzo-ring replacement — all transformations with established synthetic precedent [3].

Chemical Biology Probe for Selectivity Profiling of NS5B Allosteric Pocket Inhibitors

The benzothiadiazine-dioxide pharmacophore, as embodied in its minimal form by the unsubstituted parent, is the structurally validated selectivity determinant for the NS5B thumb pocket II allosteric site. The >300-fold potency loss observed upon replacement of benzothiadiazine-1,1-dioxide with benzimidazole (compound 127: IC₅₀ = 9,940 nM) demonstrates that the SO₂NH motif is the sine qua non for this binding interaction [1]. Chemical biology groups investigating the broader selectivity profile of non-nucleoside polymerase inhibitors can employ the unsubstituted parent as a control probe to establish the baseline selectivity fingerprint attributable solely to the benzothiadiazine-dioxide pharmacophore, decoupled from potency-enhancing N-1 or ring substituents. Counter-screening against host polymerases (e.g., human DNA polymerase α, β, γ) and unrelated viral polymerases (HIV-1 RT, HBV polymerase) with this minimal scaffold enables the cleanest attribution of any off-target activity to the core pharmacophore rather than to substituent-derived interactions [2].

Application
Selection Property
Validation Focus
SAR Calibration & Lead Optimization
Unsubstituted scaffold baseline
Verify contribution of each substituent independently
NS5B Co-crystallography
Minimal SO₂NH pharmacophore
Resolve core binding interactions without N-1 steric bulk
Fragment-Based Design
Lead-like MW & validated binding
Structure-guided elaboration from a privileged core
Polymerase Selectivity Profiling
Benzothiadiazine-dioxide selectivity filter
Counter-screen against host and viral polymerases
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